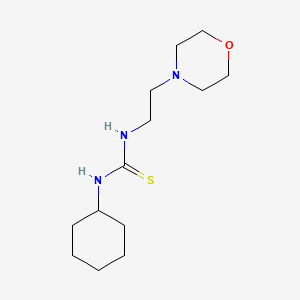

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

Description

The exact mass of the compound 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYYGBUVZFGJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066713 | |

| Record name | N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21545-54-0 | |

| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21545-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N'-(2-(4-morpholinyl)ethyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021545540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-3-(2-morpholinoethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-N'-(2-(4-MORPHOLINYL)ETHYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KNN6WXF2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea CAS 21545-54-0 properties

CAS: 21545-54-0 Document Type: Technical Reference Guide Version: 2.0 (Scientific Review)

Part 1: Executive Summary & Strategic Utility

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea is a bifunctional organic scaffold characterized by the coexistence of a rigid, lipophilic cyclohexyl group and a polar, basic morpholine moiety, linked by a thiourea core. In modern drug discovery and organocatalysis, this molecule serves as a critical "linker" scaffold.

Its utility is defined by three primary chemical behaviors:

-

Hydrogen Bonding Donor (HBD): The thiourea unit (-NH-CS-NH-) acts as a dual proton donor, essential for anion recognition and non-covalent catalysis.

-

Lewis Base Activation: The morpholine nitrogen provides a tertiary amine site for base catalysis or metal coordination.

-

Lipophilicity Modulation: The cyclohexyl ring enhances membrane permeability (LogP adjustment) without introducing aromatic metabolic liabilities (e.g., epoxide formation common in phenyl rings).

This guide details the physicochemical properties, synthesis, and applied functionalities of CAS 21545-54-0, designed for researchers optimizing lead compounds or developing non-metallic catalysts.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea |

| CAS Number | 21545-54-0 |

| Molecular Formula | C₁₃H₂₅N₃OS |

| Molecular Weight | 271.42 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 125–126 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water (neutral pH) |

| pKa (Calculated) | ~7.5 (Morpholine nitrogen) |

| LogP (Predicted) | 1.4 – 1.8 (Lipophilic/Hydrophilic balance) |

Part 3: Synthesis & Manufacturing Protocol

Scientific Rationale: The most robust synthetic route utilizes the nucleophilic addition of a primary amine to an isothiocyanate. This method is preferred over thiophosgene routes due to higher atom economy and safety. Two retrosynthetic disconnections are possible; however, Method A is operationally superior due to the stability and commercial availability of cyclohexyl isothiocyanate.

Method A: Isothiocyanate Coupling (Standard Protocol)

Reaction: Cyclohexyl isothiocyanate + 4-(2-Aminoethyl)morpholine → Product

Step-by-Step Protocol:

-

Preparation of Reactants:

-

Charge a dry 250 mL round-bottom flask with 4-(2-aminoethyl)morpholine (1.0 eq, 10 mmol) dissolved in anhydrous Dichloromethane (DCM) or Ethanol (50 mL).

-

Note: Anhydrous conditions prevent side reactions (hydrolysis of isothiocyanate), though thiourea formation is generally robust to moisture.

-

-

Addition:

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add Cyclohexyl isothiocyanate (1.05 eq, 10.5 mmol) diluted in 10 mL of solvent over 15 minutes.

-

Mechanism: The primary amine of the morpholine chain attacks the electrophilic carbon of the isothiocyanate.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–12 hours.

-

Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the isothiocyanate spot and the appearance of a lower Rf spot indicates completion.

-

-

Work-up & Purification:

-

If in DCM: Wash the organic layer with water (2 x 20 mL) to remove excess amine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

If in Ethanol: The product often precipitates upon cooling. Filter the white solid and wash with cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity (Target MP: 125–126°C).

-

Part 4: Functional Applications & Mechanisms

Organocatalysis (Bifunctional Activation)

This molecule belongs to the class of bifunctional thiourea organocatalysts . It mimics the activation mode of enzymes by simultaneously activating an electrophile (via H-bonding) and a nucleophile (via the basic morpholine nitrogen).

Key Application: Asymmetric Michael Addition or Henry Reaction.

-

The thiourea moiety binds the nitro/carbonyl group (Electrophile).

-

The morpholine moiety deprotonates the nucleophile (or activates it).

Figure 1: Mechanism of bifunctional activation. The thiourea stabilizes the electrophile while the morpholine activates the nucleophile.

Medicinal Chemistry (Scaffold Design)

In drug development, CAS 21545-54-0 is used to synthesize kinase inhibitors and antimicrobial agents .

-

Lipophilicity Tuning: The cyclohexyl group provides bulk and hydrophobicity (increasing LogP), improving blood-brain barrier (BBB) penetration or cell membrane permeability compared to phenyl analogs.

-

Solubility: The morpholine ring acts as a solubilizing group. Under physiological pH (7.4), the morpholine nitrogen is partially protonated, enhancing aqueous solubility.

-

Bioisostere: The thiourea bond is a bioisostere of the urea bond but offers different H-bonding geometry and metabolic stability profiles.

Coordination Chemistry (Ligand)

The molecule acts as a ligand for transition metals (Cu(II), Pt(II), Pd(II)).

-

Monodentate Mode: Coordination via the Sulfur atom (S-donor) is most common in neutral conditions.

-

Bidentate Mode: Coordination via Sulfur and the Morpholine Nitrogen (N,S-chelation) can occur, forming stable 6-membered chelate rings, particularly useful in designing metallodrugs for cytotoxicity studies.

Part 5: Analytical Profile (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 5.8–6.5 ppm (Broad s, 2H) | NH protons (Thiourea). Exchangeable with D₂O. |

| δ 3.6–3.7 ppm (m, 4H) | -CH₂-O-CH₂- (Morpholine ring). | |

| δ 3.4–3.5 ppm (m, 2H) | -NH-CH₂- (Ethyl linker). | |

| δ 2.4–2.5 ppm (m, 6H) | -CH₂-N-CH₂- (Morpholine + Ethyl linker). | |

| δ 1.1–2.0 ppm (m, 10H) | Cyclohexyl protons (Multiplet envelope). | |

| ¹³C NMR | δ ~180–183 ppm | C=S (Thiocarbonyl). Characteristic downfield signal. |

| δ ~66 ppm | -CH₂-O- (Morpholine). | |

| IR Spectroscopy | 3200–3300 cm⁻¹ | N-H stretch (Broad). |

| 1540–1560 cm⁻¹ | N-H bend / C-N stretch (Thioamide II band). | |

| 1100–1200 cm⁻¹ | C=S stretch (Often coupled with other modes). |

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent slow oxidation of the sulfur.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Disposal: As a sulfur-containing organic, dispose of via high-temperature incineration equipped with a scrubber for SOx gases.

-

References

-

PubChem. (2025).[1] Thiourea, N-cyclohexyl-N'-(2-(4-morpholinyl)ethyl)- (CAS 21545-54-0).[1][2] National Library of Medicine. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

-

Miyabe, H., & Takemoto, Y. (2008). Discovery and Application of Asymmetric Reaction by Multi-functional Thiourea Catalysts. Bulletin of the Chemical Society of Japan. (Contextual grounding for bifunctional mechanism). [Link]

- Saeed, A., et al. (2014). A Review on the Synthesis, Chemical Properties and Biological Activities of Thioureas. Current Organic Chemistry. (Reference for general synthesis protocols).

Sources

Technical Guide: 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

Structural Dynamics, Synthesis, and Pharmacological Utility[1]

Executive Summary

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CAS: 21545-54-0) is a disubstituted thiourea derivative characterized by an amphiphilic architecture.[1][2][3] It bridges a lipophilic cyclohexyl moiety and a hydrophilic morpholine ring via a flexible thiourea linker.[4]

While often utilized as a diverse chemical building block, its structural homology to known Soluble Epoxide Hydrolase (sEH) inhibitors positions it as a significant probe in anti-inflammatory and cardiovascular drug discovery.[4] This guide dissects its molecular architecture, synthetic pathways, and mechanistic potential.

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The molecule operates as a bidentate ligand and a hydrogen bond donor/acceptor system.[4] Its efficacy relies on the spatial arrangement of three distinct domains:[4][5]

| Domain | Structural Motif | Functionality |

| Lipophilic Head | Cyclohexyl ring | Hydrophobic Binding: Engages in Van der Waals interactions within the catalytic pocket of enzymes (e.g., the hydrophobic tunnel of sEH).[4] |

| Linker Core | Thiourea (–NH–C(=S)–NH–) | Pharmacophore: Acts as a primary Hydrogen Bond Donor (HBD).[4] The sulfur atom acts as a soft nucleophile and metal chelator.[4] |

| Hydrophilic Tail | 2-Morpholinoethyl group | Solubility & Steering: The morpholine oxygen serves as a Hydrogen Bond Acceptor (HBA), improving aqueous solubility and pharmacokinetic (PK) profile.[4] |

conformational Dynamics: The "U" vs. "W" Shape

In solution, thioureas exist in dynamic equilibrium.[4] However, for biological binding, the cis-trans (or Z,E) conformation is critical.

-

Intramolecular Bonding: The molecule often adopts a pseudo-ring structure stabilized by an intramolecular hydrogen bond between the morpholine nitrogen and the thioamide proton.[4]

-

Tautomerism: While the thione form (C=S) predominates in neutral media, the thiol form (C-SH) becomes accessible upon metal coordination or under basic conditions, facilitating S-alkylation reactions.[4]

Part 2: Synthetic Protocol & Mechanism

The synthesis follows a robust nucleophilic addition pathway, adhering to "Click Chemistry" principles of high atom economy and simple purification.[4]

Reaction Scheme

Reactants: Cyclohexyl isothiocyanate (Electrophile) + 4-(2-Aminoethyl)morpholine (Nucleophile).[4] Stoichiometry: 1:1 molar ratio. Solvent: Dichloromethane (DCM) or Ethanol (EtOH).[4]

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of cyclohexyl isothiocyanate in 20 mL of anhydrous DCM under an inert atmosphere (

). -

Addition: Dropwise add 10 mmol of 4-(2-aminoethyl)morpholine while stirring at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up:

-

Validation: Target Melting Point: 125–126°C [1].

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack mechanism leading to the thiourea linkage.

Figure 1: Synthetic pathway via nucleophilic addition of the primary amine to the isothiocyanate carbon.[4]

Part 3: Structural Characterization[1]

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

-

FT-IR Spectroscopy:

-

¹H-NMR (DMSO-d₆):

Part 4: Functional Application – sEH Inhibition

The primary research utility of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea lies in its potential as an inhibitor of Soluble Epoxide Hydrolase (sEH) (Gene: EPHX2).[4]

The Biological Target

sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols.[4] Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.[4]

Mechanism of Action

The thiourea moiety mimics the transition state of the epoxide ring opening.[4]

-

Anchoring: The cyclohexyl group lodges into the hydrophobic pocket of the sEH enzyme.[4]

-

Binding: The thiourea hydrogens form hydrogen bonds with the catalytic aspartic acid residue (Asp335) in the enzyme's active site.[4]

-

Solubility: The morpholine tail extends towards the solvent front, improving bioavailability compared to purely lipophilic urea analogs.[4]

Figure 2: Pharmacological workflow showing the stabilization of EETs via competitive inhibition of the sEH enzyme.[4]

References

-

Sigma-Aldrich. "1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea Product Analysis."[4][3] Sigma-Aldrich Catalog. Accessed 2025.[4][6] [4]

-

PubChem. "Thiourea, N-cyclohexyl-N'-(2-(4-morpholinyl)ethyl)- (Compound CID 688351)."[4][1] National Library of Medicine.[4] [4]

-

Morisseau, C., & Hammock, B. D. (2005).[4] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.[4] (Contextual grounding for Thiourea sEH pharmacophore).

Sources

- 1. Thiourea, N-cyclohexyl-N'-(2-(4-morpholinyl)ethyl)- | C13H25N3OS | CID 688351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA | 21545-54-0 [chemicalbook.com]

- 3. N-环己基-N′-[2-(4-吗啉基)乙基]-硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

[1][2][3][4]

Executive Summary

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CAS: 21545-54-0) is a disubstituted thiourea derivative integrating a lipophilic cyclohexyl ring and a polar morpholine heterocycle.[1][2][3] Originally synthesized as part of the Upjohn Company's research programs (Code: U-18,305 ), this molecule represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bonding capability of the thiourea core with the pharmacokinetic solubility enhancement of the morpholine moiety.[1]

Primary utility lies in its role as a bidentate ligand in coordination chemistry and a bioactive screening candidate for enzyme inhibition (specifically Soluble Epoxide Hydrolase, EPHX2).[1][2]

Structural Characterization

| Parameter | Data |

| IUPAC Name | 1-cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea |

| Common Synonyms | U-18,305; N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea |

| CAS Registry Number | 21545-54-0 |

| Molecular Formula | C₁₃H₂₅N₃OS |

| Molecular Weight | 271.42 g/mol |

| SMILES | S=C(NC2CCCCC2)NCCN1CCOCC1 |

| InChIKey | AKYYGBUVZFGJNI-UHFFFAOYSA-N |

Structural Analysis

The molecule features three distinct pharmacophores:[1][2]

-

Cyclohexyl Group: Provides lipophilicity (

modulation) and steric bulk, influencing binding pocket fit.[1][2] -

Thiourea Bridge: Acts as a hydrogen bond donor/acceptor (–NH–CS–NH–) and a soft sulfur donor for metal coordination.[1][2]

-

Morpholine Tail: A solubilizing group with a basic nitrogen (

), enhancing aqueous solubility and lysosomal trapping in biological systems.[1][2]

Physical Properties[2]

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | Solid state form |

| Melting Point | 125 – 126 °C | Sharp transition indicating high crystallinity [1] |

| Solubility (Water) | Low (~38.5 µg/mL at pH 7.[1][2][3]4) | Lipophilic nature dominates neutral form |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Acetone, Chloroform | Standard polar organic solvents |

| LogP (Predicted) | ~1.4 | Moderate lipophilicity; membrane permeable |

| pKa (Base) | ~8.4 (Morpholine Nitrogen) | Protonation improves aqueous solubility < pH 7 |

| pKa (Acid) | ~12-13 (Thiourea NH) | Weakly acidic; deprotonation requires strong base |

Chemical Properties & Reactivity[1][2][7][8][9]

Tautomerism and Coordination Modes

The thiourea core exhibits thione-thiol tautomerism.[1][2] While the thione form (C=S) predominates in the solid state and neutral solution, the thiol form (C-SH) becomes accessible upon metal coordination or in basic conditions, facilitating the formation of stable metal complexes.[1][2]

Stability[1][2]

-

Thermal: Stable up to melting point (125°C). Decomposition typically yields isothiocyanates and amines at >200°C.[1][2]

-

Hydrolytic: Resistant to hydrolysis in neutral media.[1][2] Prolonged exposure to strong acids or bases at elevated temperatures can cleave the thiourea linkage to release cyclohexylamine and 4-(2-aminoethyl)morpholine.[1][2]

-

Oxidative: The sulfur atom is susceptible to oxidation by peroxides or iodine, potentially forming formamidine disulfides.[1]

Synthesis & Manufacturing

The standard synthesis, established in the 1950s (notably J. Org.[1][3] Chem. 1956), utilizes the nucleophilic addition of a primary amine to an isothiocyanate.[1] This route is preferred for its high yield and atom economy (no byproducts).[2]

Protocol: Isothiocyanate Addition

Reagents: Cyclohexyl isothiocyanate, 4-(2-aminoethyl)morpholine.[1][2] Solvent: Ethanol or Acetone (anhydrous).[2]

-

Charge: Dissolve 1.0 eq of cyclohexyl isothiocyanate in ethanol.

-

Addition: Dropwise add 1.0 eq of 4-(2-aminoethyl)morpholine while stirring. Exothermic reaction may occur.[1][2]

-

Reflux: Heat to reflux for 1-2 hours to ensure completion.

-

Isolation: Cool to 0-4°C. The product precipitates as white crystals.

-

Purification: Recrystallize from ethanol/water.

[2]

Applications & Bioactivity[1][2][8][10]

Biological Activity (EPHX2 & Urease)

Historically coded as U-18,305 by Upjohn, this compound has been screened in high-throughput assays.[1][2]

-

Soluble Epoxide Hydrolase (EPHX2): PubChem bioassay data identifies this compound as active against EPHX2.[2] Inhibition of EPHX2 is a target for treating hypertension and inflammation.[1] The urea/thiourea core mimics the transition state of the epoxide hydrolysis.[1]

-

Enzyme Inhibition: Thioureas are classical inhibitors of metalloenzymes (like urease and tyrosinase) due to their ability to chelate the active site metal ions (Nickel in urease, Copper in tyrosinase).[1][2]

Coordination Chemistry

The molecule acts as a chelating ligand for soft metals (Pd, Pt, Hg).[1]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Classification | Precaution |

| Acute Toxicity | Oral Category 4 (Harmful) | Do not ingest.[1][2] Wash hands after handling.[1][2] |

| Sensitization | Skin Sens. 1 | Thioureas are known contact allergens.[1][2] Wear nitrile gloves.[1][2] |

| Environmental | Aquatic Chronic 3 | Harmful to aquatic life; do not release to drains.[1][2] |

| Goitrogenic | Specific Target Organ Tox.[1][2] | Chronic exposure to thioureas can inhibit thyroid function.[1][2] |

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of morpholine salts).[1][2]

References

Sources

- 1. EP0414730A1 - Luminide and macroluminide class of pharmaceuticals - Google Patents [patents.google.com]

- 2. Thiourea, N-cyclohexyl-N'-(2-(4-morpholinyl)ethyl)- | C13H25N3OS | CID 688351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea as a Putative EPHX2 Inhibitor

Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase (EPHX2)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1] This bifunctional enzyme, located in the cytosol and peroxisomes, possesses two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2][3] The C-terminal domain is of particular therapeutic interest as it metabolizes epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3]

EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and play a crucial role in maintaining cardiovascular homeostasis, regulating inflammation, and modulating pain perception.[3][4] By inhibiting EPHX2, the bioavailability of these protective EETs is increased, offering a promising therapeutic strategy for a range of conditions, including hypertension, atherosclerosis, inflammatory disorders, and neuropathic pain.[4][5] This has led to the development of numerous small molecule inhibitors targeting the hydrolase activity of sEH, with urea and thiourea-based compounds emerging as particularly potent classes of inhibitors.[3][6]

This guide provides a comprehensive technical overview of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea , a compound with the structural motifs characteristic of sEH inhibitors. While specific inhibitory data for this molecule is not extensively documented in peer-reviewed literature, its chemical architecture suggests it as a candidate for EPHX2 inhibition. This document will, therefore, serve as a detailed roadmap for researchers and drug development professionals to characterize the inhibitory potential of this and similar thiourea-based compounds against EPHX2.

Chemical Profile of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

| Property | Value | Reference |

| CAS Number | 21545-54-0 | [7][8] |

| Molecular Formula | C13H25N3OS | [7][8] |

| Molecular Weight | 271.42 g/mol | [7][8] |

| Appearance | White to off-white or beige powder | [7] |

| Melting Point | 125-126 °C | [7] |

| SMILES | S=C(NCCN1CCOCC1)NC2CCCCC2 | [8] |

| InChI Key | AKYYGBUVZFGJNI-UHFFFAOYSA-N | [8] |

Proposed Mechanism of Action: Thiourea-Based Inhibition of EPHX2

Thiourea-based inhibitors of soluble epoxide hydrolase are thought to act as competitive inhibitors, binding to the active site of the C-terminal hydrolase domain.[3] The mechanism of inhibition is believed to mimic the transition state of the epoxide substrate during hydrolysis.[9] The thiourea moiety is critical for this interaction, forming hydrogen bonds with key amino acid residues within the catalytic site, most notably with Asp335.[10]

The cyclohexyl and morpholinoethyl groups of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea likely occupy hydrophobic pockets within the active site, contributing to the binding affinity and selectivity of the compound. The sulfur atom of the thiourea group, replacing the oxygen of a urea-based inhibitor, can alter the compound's physical properties, such as solubility and bioavailability, which are critical considerations in drug development.[11] While often less potent than their urea counterparts, thiourea-based inhibitors can exhibit improved formulation characteristics.[11]

Caption: Proposed binding of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea to the EPHX2 active site.

Experimental Protocols for Characterization

The following protocols provide a framework for determining the EPHX2 inhibitory activity of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea.

Protocol 1: In Vitro Fluorescence-Based EPHX2 Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits and is designed for high-throughput screening.[1][12]

Principle:

The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product.[1] The rate of fluorescence increase is proportional to the sEH activity. The inhibitory potential of the test compound is determined by measuring the reduction in fluorescence signal in its presence.

Materials:

-

Recombinant human sEH (EPHX2)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

-

PHOME substrate

-

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

-

Positive control inhibitor (e.g., AUDA or N-Cyclohexyl-Nʹ-dodecylurea)

-

DMSO

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the recombinant human sEH in sEH Assay Buffer to the desired working concentration. Keep the enzyme solution on ice.

-

Assay Setup:

-

Add sEH Assay Buffer to all wells.

-

Add the test compound dilutions, positive control, and DMSO (vehicle control) to the appropriate wells.

-

Add the diluted sEH enzyme solution to all wells except the background control wells (add assay buffer instead).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

-

Reaction Initiation: Add the PHOME substrate solution (pre-warmed to room temperature) to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time at room temperature.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro fluorescence-based EPHX2 inhibition assay.

Protocol 2: Cell-Based EPHX2 Inhibition Assay

This protocol allows for the evaluation of the compound's activity in a cellular context, providing insights into cell permeability and potential off-target effects.[13][14]

Principle:

Cells expressing EPHX2 are incubated with a cell-permeable fluorogenic substrate. The intracellular sEH hydrolyzes the substrate, leading to an increase in fluorescence. The inhibitory effect of the test compound is measured by the reduction in the intracellular fluorescence signal.

Materials:

-

A suitable cell line with endogenous or overexpressed EPHX2 (e.g., Huh-7, HepG2, or HEK293 cells transduced with sEH)[13][14]

-

Cell culture medium and supplements

-

Cell-permeable fluorogenic sEH substrate (e.g., Epoxy Fluor 7)[13]

-

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

-

Positive control inhibitor (e.g., AUDA)

-

Lysis buffer

-

96-well clear-bottom black plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, a positive control inhibitor, and a vehicle control for a predetermined incubation period.

-

Cell Lysis (Optional but Recommended):

-

Wash the cells with assay buffer.

-

Add lysis buffer to permeabilize the cells and release the intracellular sEH.

-

-

Substrate Addition: Add the cell-permeable fluorogenic substrate to each well.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at regular intervals or as an endpoint reading.

-

Data Analysis: Similar to the in vitro assay, calculate the percentage of inhibition and determine the IC50 value.

Pharmacokinetics and Bioavailability Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. For thiourea-based sEH inhibitors, key parameters to evaluate include absorption, distribution, metabolism, and excretion (ADME).[10][15][16]

-

Solubility: Thiourea derivatives often exhibit better water solubility compared to their urea analogs, which can lead to improved oral bioavailability.[11]

-

Metabolism: The metabolic stability of the compound should be assessed in liver microsomes to predict its in vivo half-life.[10]

-

Plasma Protein Binding: The extent of plasma protein binding influences the free drug concentration available to interact with the target enzyme.[17]

-

Target-Mediated Drug Disposition (TMDD): Potent sEH inhibitors can exhibit TMDD, where the binding of the drug to its target significantly affects its pharmacokinetic properties.[18]

Applications and Future Directions

The inhibition of EPHX2 is a validated therapeutic strategy with broad potential applications. Should 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea be confirmed as a potent and selective EPHX2 inhibitor, it could be a valuable tool for:

-

Cardiovascular Research: Investigating the role of EETs in hypertension, atherosclerosis, and myocardial infarction.[4]

-

Inflammation and Pain Models: Studying the anti-inflammatory and analgesic effects of elevated EET levels.[5][19]

-

Neuroprotective Studies: Exploring the potential of EPHX2 inhibition in stroke and neurodegenerative diseases.

-

Ocular Diseases: Researching the impact of sEH inhibition on ocular angiogenesis and inflammation.[20]

Future research should focus on a comprehensive characterization of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, including its IC50 value against human and rodent sEH, its selectivity against other hydrolases, and its in vivo efficacy in relevant disease models.

References

-

Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.

-

Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit.

-

Zhang, L., et al. (2010). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. J. Recept. Signal Transduct. Res., 30(4), 221-229.

-

Abcam. Soluble Epoxide Hydrolase Assay Kit (ab240999).

-

Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Anal. Biochem., 343(1), 66-75.

- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annu. Rev. Pharmacol. Toxicol., 45, 311-333.

-

Cayman Chemical. Cell-Based Assay Soluble Epoxide Hydrolase Inhibitor (10 mM).

-

ChemSynthesis. 1-cyclohexyl-3-(2-morpholin-4-yl-ethyl)-thiourea.

-

Pakhomov, O., et al. (2018). Adamantyl thioureas as soluble epoxide hydrolase inhibitors. Bioorg. Med. Chem. Lett., 28(10), 1846-1850.

-

Sulaiman, R. S., et al. (2019). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Front. Pharmacol., 10, 67.

- Ghattas, M. A., et al. (2021).

-

Tsai, H. J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. J. Med. Chem., 57(15), 6520-6534.

-

Nioi, P., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Br. J. Clin. Pharmacol., 81(5), 943-954.

-

Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. J. Med. Chem., 64(1), 184-216.

-

An, G., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. J. Clin. Pharmacol., 61(4), 531-537.

- Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. J. Med. Chem., 57(15), 6520-6534.

-

ChemicalBook. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA.

-

Chongqing Chemdad Co., Ltd. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA.

-

Agilent. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening.

-

Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric).

-

Yathirajan, H. S., et al. (2011). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Acta Crystallogr. Sect. E Struct. Rep. Online, 67(Pt 10), o2626.

- Davis, B. B., et al. (2002). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. J. Pharmacol. Exp. Ther., 303(2), 585-592.

-

Belardinelli, J. M., et al. (2021). Mycobacterial Epoxide Hydrolase EphD Is Inhibited by Urea and Thiourea Derivatives. Int. J. Mol. Sci., 22(6), 2893.

- Yazdi, H. R., et al. (2025). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Eur. J. Med. Chem., 285, 116245.

-

Sigma-Aldrich. 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea 97%.

-

Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. J. Med. Chem., 56(13), 5209-5224.

- Morisseau, C., et al. (2015). Identification of potent inhibitors of the chicken soluble epoxide hydrolase. Bioorg. Med. Chem. Lett., 25(2), 260-263.

- Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. J. Med. Chem., 64(1), 184-216.

-

Liu, J. Y., et al. (2011). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. Br. J. Pharmacol., 162(6), 1341-1353.

-

MedChemExpress. Epoxide Hydrolase.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. 1-CYCLOHEXYL-3-(2-MORPHOLINOETHYL)THIOUREA One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N-环己基-N′-[2-(4-吗啉基)乙基]-硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Mycobacterial Epoxide Hydrolase EphD Is Inhibited by Urea and Thiourea Derivatives [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Frontiers | Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future [frontiersin.org]

potential therapeutic targets of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CMT)

Abstract

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CMT) is a novel synthetic compound featuring a confluence of pharmacophores known for their diverse biological activities. The thiourea core is a privileged scaffold in medicinal chemistry, frequently associated with anticancer and enzyme inhibitory properties.[1][2] This is complemented by a lipophilic cyclohexyl group, which can enhance membrane permeability, and a morpholine moiety, a common constituent in approved drugs.[3][4] The absence of specific literature on CMT necessitates a hypothesis-driven approach to uncover its therapeutic potential. This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of its molecular targets. We posit that CMT's primary therapeutic potential lies in oncology, through the modulation of key pathways in cell survival and proliferation, such as protein kinase signaling, apoptosis regulation, and DNA repair. This document provides a detailed roadmap for researchers, detailing the causal logic behind experimental choices and presenting a self-validating workflow from initial phenotypic screening to definitive target engagement and mechanism-of-action studies.

Introduction: A Rationale for the Investigation of CMT

The rational design of new therapeutic agents often involves the strategic combination of known pharmacophoric elements to create novel chemical entities with enhanced or unique biological profiles. 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (CMT) exemplifies this approach. A structural deconstruction reveals three key motifs:

-

The Thiourea Scaffold: This core structure is a versatile hydrogen bond donor and acceptor, enabling it to interact with a wide array of biological macromolecules.[1] Numerous thiourea derivatives have been reported to exhibit potent anticancer activity by inhibiting enzymes crucial for cancer cell proliferation and survival, including various kinases, topoisomerases, and DNA repair enzymes.[5][6]

-

The Cyclohexyl Group: This non-polar, alicyclic moiety significantly increases the lipophilicity of the molecule. This characteristic is often exploited in drug design to improve a compound's ability to cross cellular membranes and potentially the blood-brain barrier, as seen in agents like MeCCNU.[7] Its presence suggests that CMT may effectively engage intracellular targets.

-

The Morpholinoethyl Moiety: The morpholine ring is a common feature in many clinically approved drugs, valued for its metabolic stability and ability to improve pharmacokinetic properties.[4] Its inclusion can enhance solubility and provides a basic nitrogen center capable of forming critical interactions with target proteins.

The combination of an enzyme-inhibiting core, a lipophilic anchor, and a pharmacokinetic-enhancing group provides a strong rationale for investigating CMT as a potential therapeutic agent, particularly within the field of oncology.

Hypothesis-Driven Target Identification

Based on the extensive literature on thiourea derivatives and related scaffolds, we hypothesize that CMT is most likely to exert its biological effects by interacting with one or more of the following protein families, which are well-established therapeutic targets in oncology.

Potential Target Class 1: Protein Kinases (e.g., Janus Kinase Family)

Rationale: The ATP-binding pocket of many protein kinases is a common target for thiourea-containing inhibitors. The Janus kinase (JAK) family, particularly JAK3, is a critical node in cytokine signaling pathways that drive the growth of hematological and solid tumors. The synthesis of thiourea-tethered compounds has proven to be a successful strategy for developing potent JAK3 inhibitors.[5]

Hypothesized Mechanism: CMT may act as a competitive inhibitor at the ATP-binding site of JAK family kinases, disrupting the JAK-STAT signaling cascade. This would lead to a reduction in the phosphorylation of STAT proteins, preventing their dimerization, nuclear translocation, and transcription of target genes involved in cell proliferation and survival.

Caption: Proposed inhibition of the JAK-STAT pathway by CMT.

Potential Target Class 2: Apoptosis-Regulating Proteins (Bcl-2 Family)

Rationale: Induction of apoptosis is a primary goal of cancer chemotherapy. Several thiourea derivatives have been shown to induce apoptosis, and in silico studies have predicted their interaction with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL.[8] These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death.

Hypothesized Mechanism: CMT may bind to the hydrophobic BH3-binding groove of anti-apoptotic proteins like Bcl-xL. This would disrupt the sequestration of pro-apoptotic proteins (e.g., Bak, Bax), allowing them to oligomerize at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Potential Target Class 3: DNA Repair Enzymes (PARP Family)

Rationale: Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the base excision repair pathway, crucial for repairing single-strand DNA breaks. Inhibiting PARP1 is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Molecular docking studies have identified PARP1 and the related Tankyrase 1 (PARP5A) as potential targets for cytotoxic thiourea derivatives.[8]

Hypothesized Mechanism: CMT could function as a PARP inhibitor, binding to the NAD+ binding site of the enzyme. This would trap PARP on the DNA, leading to the accumulation of unresolved repair complexes that collapse replication forks, generating double-strand breaks that are lethal to cancer cells, especially those with homologous recombination deficiencies.

A Validating Workflow for Target Identification & MOA Studies

To systematically investigate these hypotheses, a multi-step experimental workflow is proposed. This process is designed to be self-validating, where the results of each stage inform the direction and focus of the subsequent experiments.

Caption: Integrated workflow for CMT target validation.

Phase 1: Broad Phenotypic Screening

Objective: To establish the biological activity of CMT and identify cancer cell types that are particularly sensitive.

Protocol: MTT Cell Proliferation Assay

-

Cell Plating: Seed a panel of cancer cell lines (e.g., MDA-MB-468 breast cancer, K562 leukemia, SW480 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of CMT (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Data Presentation:

| Cell Line | Cancer Type | CMT IC50 (µM) [Predicted] |

| MDA-MB-468 | Breast Cancer | Experimental Value |

| K562 | Leukemia | Experimental Value |

| SW480 | Colon Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

Causality: A low IC50 value in a specific cell line (e.g., a leukemia line) provides the first piece of evidence and guides the investigation towards targets known to be dysregulated in that malignancy (e.g., JAK kinases).

Phase 2: Direct Target Engagement & Binding Affinity

Objective: To determine if CMT directly binds to and inhibits the activity of the hypothesized target proteins.

Protocol: In Vitro JAK3 Kinase Inhibition Assay (e.g., using a luminescence-based assay)

-

Reagent Preparation: Prepare assay buffer, recombinant human JAK3 enzyme, a suitable substrate peptide, and ATP.

-

Compound Plating: Serially dilute CMT in DMSO and add to a 384-well plate.

-

Enzyme Addition: Add the JAK3 enzyme to the wells and incubate for 10 minutes to allow for compound binding.

-

Reaction Initiation: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add a detection reagent that measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity).

-

Signal Reading: After a 30-minute incubation, read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to positive (no enzyme) and negative (vehicle) controls. Plot the percentage of inhibition against the CMT concentration to calculate the IC50 value.

Causality: This assay provides direct evidence of target engagement. A potent IC50 value confirms that CMT can inhibit the enzymatic activity of JAK3, separating it from off-target or non-specific cytotoxic effects.

Phase 3: Cellular Target Validation

Objective: To confirm that CMT engages and modulates its target within a living cell, leading to the expected downstream consequences.

Protocol: Western Blot for Phospho-STAT3

-

Cell Treatment: Treat a sensitive cell line (e.g., K562) with varying concentrations of CMT (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Causality: A dose-dependent decrease in the p-STAT3 signal, without a change in total STAT3, provides strong evidence that CMT is inhibiting the JAK-STAT pathway in situ, directly linking the biochemical activity to a cellular response.

Conclusion and Future Directions

This guide proposes a systematic and logical framework for the comprehensive evaluation of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea. By progressing from broad phenotypic effects to specific molecular interactions, this workflow enables a robust assessment of its therapeutic potential. Initial findings from these studies will be critical in determining the most promising therapeutic avenue to pursue. Positive validation of a target like JAK3 would trigger further investigation, including:

-

Selectivity Profiling: Screening CMT against a broad panel of kinases to determine its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CMT to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of CMT in relevant animal models of cancer.

The exploration of CMT and its analogs, guided by the principles outlined herein, holds the potential to uncover novel therapeutic agents for the treatment of cancer and other diseases.

References

[8] Al-Hourani, B. J., El-Fattah, M. A., Al-Awaida, W. A., Al-Adhami, T., Sharma, A., & El-Elimat, T. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFicpmrvZ5riqu_x4jU_BqnwyXdyh1AQoASoAx0j3H9hUYnIbHc2it51CX9fUeNOAgK8HiO6Pfaxi9iXzKBfTT0SPhY4TK4a28ihGpjO1jyacT4XFE7ZAXaFLYGjJoPSPYOJWLQHcp3VNTxpMUfSG9Rgy_1P_gP6ZYgWOdlzxCMk_Mm1TPYB7g81kujdX-IPXbhK3l3Kzpmhw3vlta8hfDFX1qtafy4BP0ngiIuS_y-Aqjqeok1DQ==] [1] Kravchenkova, E. V., Vtorygina, V. A., & Gushchina, I. V. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFylU730Uw-JmU8EbM5ymqUZmyU8n_P0_282W66-uxQ6ztBw0yZHxiKMUwytrH9gk7qbSBxIuIrc5xes45Q7AW5np8idnCYV8MrltOjTcp8p9QlcRxBlPmL05OmUD650BlcF018oW9Ru1iDGS7w3O-r07y7mWyeQfFMv3R4Eu6mJpSXQdFdEYY=] [2] Shakeel, A., Ahmad, I., & Khan, I. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOX5kOkIXxysgmA7JJHZX-bSk4jFuy0En8bcIG7YzcTtFaG-O0C0tHZtu6BENsh-2IGVyxwCuBZxXiJ9I4Q__343p_XMAktD0lznlVApNOK06m5zOTbRebY8SWQ3IcB1KuGZp_z6pol7-qwK1iawaiD28pdY_rGl2o3fB2Cz1mvaMLZnnoUCtkBcuPKuhuG35GoCfs-dMN6IJXDhfa9rCR] [9] Duque, J., Estévez, O., Jancik, V., & Yee-Madeira, H. (2010). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961185/] [10] Hryczanek, R. P., Hackett, A. S., Rowland, P., Chung, C., Convery, M. A., & Holmes, D. S. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVHNtnlmWvpXfOvYTfjdb-7Q9i5tsoXWcZ5soaDvcSX4oNvIzSKgpw5mM2AmbxSGGCCsYS3jw0v003bteJ60Z_LCaPfsOFI_6GTVSo4OeG-_bQ79ln8Hpc7jUC-nleIp2mCL4Ki8o0TBp2kADxm-wud6OiCyBJuux87Cx3owtcUZaiovGkkqpTriDvC5GW2J8Qi_A10U5A5wla9OgCQi8-qdAklCWyYOUT-7CTOiu36aMj-P7ubCxXg05PGWE5R56nccDncgkGpDowXgb2bZrQlQJW8mzmAtgQg==] [3] Sanna, F., Lucido, M. J., Piras, G., Fois, B., Carta, A., & Lazzari, P. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. UniCA IRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-jLg-fjTHaX8ZMHjzrCBRoEHsaNWsUePPTnuxYlEsLJcjQKjzCYVbjqfbSfW73ovypxY4FD1I8sEKq6qWVLSFfMc-sy6z59SL1qmijBTNgSCjQYmVQWWb4J2NBt2VZqBTEW3I6W46zJpetzFlrsSDeXbm0YvxzyMJeuhD9UXTSIlk70v67fgk5SZIesBFRVphK2DT2mIWTYIrErkuiIhTqVOKl_afKllShKAHVA8qtX9FgAmiXJ1QwRqNgHEkEUmKPkMIqkk74zzGAGOz7zhv14mHfBBbH5Di_jKojmdu-7m04GcuzYb7QdtdPtkBkQAMza2i6Ex8Z6FW311Ozgx5eWC3zSve6DgGWVZRyrqnmMTJKV1JCRMt0DvhouvgfOy4-RXNimzOl6YffTpDUS7mEw==] [11] Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & El-Bayouki, K. A. M. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/] [12] Wang, Z., Li, Y., & Liu, X. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeinT5c3Lw6iu67gd5z0bYOuBY1acdlQg6JeRBxD9OEFY32cQ1_Qgc099qr6LYwLJZJwDB6aDljOgLXsQcPjZQIs3kOCzAS5HFhgd8-xcm28IcPs44rFDU-oUciJjdr8kYwvHXy48Y23gwy-U=] [13] Duque, J., Estévez, O., Jancik, V., & Yee-Madeira, H. (2010). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. ResearchGate. [https://www.researchgate.net/publication/43527210_Redetermination_of_1-cyclohexyl-3-2-furoylthiourea] [14] Shakeel, A., Ahmad, I., & Khan, I. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgo405IrW9ZdnPFgikduDOubYRZKZnyYLXnLh0dswKib2ZYGkllHj45e8n8No1aJLPeKAxDnUtxZCKbfgR12puG9mF56_KL1IypabEYPBIKPBzyKt8vpJeZrmFojJn76FztreW4BsjOUDHkxxvY5Gh6CdWgik-TUqm-IkX2Qo4dE2WYavEM8GVZzpwowVfNaObOQ3glZJjBguuTJQe9FH8pfIkywLFKkOlzsnCrFj6V6TnphHpFpsj] [4] Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [https://www.researchgate.net/publication/285641178_Morpholines_Synthesis_and_Biological_Activity] [15] Iacovelli, R., & Petrucci, M. T. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/] Acar, Ç., & Çevik, U. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Chemistry & Biodiversity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwGRGt1MTNJC253mMDKhGhkdkDjamFsoxhxXhxrJeYQfVBDgi6WT0gbfZZofRdPoOrRyRT2v2otYvf1fnxyIlXjXomC5Y03K4R35vbxfoHkz9kd5fq7dWO7HOqNPjCCVy0PofFioYRKBuy-1CEG2V8aetLxxRh6NqWWi4tJZ5nT1MD_4OnuRAFRAh2WnPCOK3iSbYM64Wgnsjv_5nxXop16T7mG08zXO6kZxj99GcAkcKo-wBQlynI5tWAiEMQze4dHyK0e7lWWcVkGXH21CWQnBxCIMaMpKDCTTSvox5o0QmI1dF5] [5] Alam, M. S., Hamid, H., et al. (2025). Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase. Naunyn-Schmiedeberg's Archives of Pharmacology. [https://pubmed.ncbi.nlm.nih.gov/40029384/] [6] Kumar, R., & Chimni, S. S. (2016). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. [https://www.researchgate.net/publication/306093116_Recent_Developments_on_Thiourea_Based_Anticancer_Chemotherapeutics] [7] Health and Medicine. (n.d.). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQWUZpsJ0NMFb-jsyxGoy_1ZMCJuQ776Go78InNqVHLyDgmeXYAK_3V_KO_CbgEBILf1NRACLYTRLHnO4DykBuQsdZ9vArauFxCY8fJFrojP67Z9SvV2wbRFr8wBGOE0Bwz-4Ik23qFdtEAzjxeNlQqtdyfny-_A4ApU8kijfWK6qMUIp9WgVfDtNC9u7waEzbCUeALTU8ExYD7VhDTz3KImUCLTAZUreASEOqKQNXvQ==]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iris.unica.it [iris.unica.it]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 8. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholinoethyl Group in Thiourea Derivatives: A Deep Dive into a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of the morpholinoethyl moiety into thiourea scaffolds has emerged as a highly effective strategy in modern medicinal chemistry, yielding a plethora of derivatives with significant therapeutic potential. This technical guide provides a comprehensive exploration of the morpholinoethyl group's role in shaping the physicochemical and pharmacological properties of thiourea derivatives. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and the diverse biological activities of these compounds, with a particular focus on their anticancer and antimicrobial applications. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this privileged structural motif in the design and synthesis of novel therapeutic agents.

Introduction: The Synergy of Morpholine and Thiourea

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its advantageous properties, including improved aqueous solubility, metabolic stability, and bioavailability, make it an attractive component in drug design.[2][3] When combined with the versatile thiourea scaffold, known for its broad spectrum of biological activities, the resulting morpholinoethyl thiourea derivatives exhibit a synergistic effect, leading to compounds with enhanced potency and selectivity.[4][5] The thiourea functional group, with its ability to form strong hydrogen bonds, plays a crucial role in interacting with biological targets such as enzymes and receptors.[6][7] The ethyl linker provides flexibility, allowing the morpholine and thiourea moieties to adopt optimal conformations for target binding.

Synthetic Strategies and Methodologies

The synthesis of 1-(2-morpholinoethyl)-3-arylthiourea derivatives is typically a straightforward and efficient process, most commonly achieved through the reaction of an appropriately substituted aryl isothiocyanate with 2-morpholinoethan-1-amine.

General Synthetic Protocol

A general and robust method for the synthesis of 1-(2-morpholinoethyl)-3-arylthiourea derivatives is outlined below. This protocol can be adapted for the synthesis of a wide range of analogs by varying the starting aryl isothiocyanate.

Experimental Protocol: Synthesis of 1-(2-morpholinoethyl)-3-phenylthiourea

-

Reagents and Materials:

-

Phenyl isothiocyanate

-

2-Morpholinoethan-1-amine

-

Anhydrous diethyl ether or isopropyl alcohol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-morpholinoethan-1-amine (2 equivalents) in anhydrous isopropyl alcohol under vigorous stirring.

-

Cool the solution to approximately 15°C using an ice bath.

-

Add a solution of phenyl isothiocyanate (1 equivalent) in diethyl ether dropwise to the stirred solution of the amine over a period of 30 minutes.[8]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.[8]

-

Quench the reaction by adding water.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.6.[8]

-

Evaporate the organic solvents under reduced pressure.

-

Suspend the resulting residue in hot water and filter the precipitate.

-

Basify the filtrate with a caustic lye solution to precipitate the product.[8]

-

Filter the precipitate, wash with ice-cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate) to yield the pure 1-(2-aminoethyl)-3-phenylthiourea.[8]

-

-

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. For instance, the ¹³C NMR chemical shift for the thiourea moiety typically appears around 179 ppm.[9]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1-(2-morpholinoethyl)-3-arylthiourea derivatives.

Biological Activities and Therapeutic Potential

Morpholinoethyl thiourea derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the development of new drugs for various diseases.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of thiourea derivatives, and the inclusion of a morpholinoethyl group often enhances this activity.[6][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung.[10][11]

Table 1: Anticancer Activity of Selected Morpholinoethyl Thiourea Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | MCF-7 (Breast) | 1.3 | [10] |

| 1 | SkBR3 (Breast) | 0.7 | [10] |

| 2 | A549 (Lung) | 0.2 | [10] |

| 3 | HCT116 (Colon) | 3.2 | [10] |

| 3 | HepG2 (Liver) | 6.7 | [10] |

Mechanisms of Anticancer Action:

The anticancer activity of morpholinoethyl thiourea derivatives is often multifactorial, involving the modulation of key signaling pathways that are dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[12][13] Several thiourea derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[14] The morpholine moiety can contribute to the binding affinity of these compounds to the kinase domain of PI3K or mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholinoethyl thiourea derivatives.

-

MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is also frequently observed in cancer. Some morpholine-containing compounds have been found to modulate the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Morpholinoethyl thiourea derivatives can induce programmed cell death, or apoptosis, in cancer cells through various mechanisms.[3][11] These include the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]

Antimicrobial Activity

In addition to their anticancer properties, thiourea derivatives, including those with a morpholinoethyl group, have shown promising activity against a range of microbial pathogens.

Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: A key mechanism of antimicrobial action for thiourea derivatives is the inhibition of essential bacterial enzymes.

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.[2] Some novel thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, suggesting a potential new class of antibacterial agents.[5][16]

-

Urease: Urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiourea and its derivatives are known to be effective urease inhibitors.[17][18][19][20] The morpholinoethyl group can influence the binding of these compounds to the active site of the enzyme.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Aminoethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]

- 12. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule Articles | Smolecule [smolecule.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of the Cyclohexyl Group in the Biological Activity of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] A key determinant of their pharmacological profile is the nature of the substituents on the nitrogen atoms. This guide focuses on 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, dissecting the critical role of the N-cyclohexyl moiety. We will explore how its physicochemical properties—lipophilicity, three-dimensionality, and steric bulk—influence molecular interactions, target binding, and overall bioactivity. By integrating principles of medicinal chemistry, structure-activity relationships (SAR), and practical experimental design, this document serves as an in-depth resource for professionals engaged in the rational design of novel therapeutics based on the thiourea scaffold.

Introduction: The Significance of Substitution in Thiourea Derivatives

The thiourea core, with its characteristic (R¹R²N)(R³R⁴N)C=S structure, is a privileged scaffold in drug discovery.[2] Its utility stems from its ability to form stable complexes and participate in various biological interactions. The substituents (R groups) on the nitrogen atoms are not mere decorations; they are fundamental to defining the molecule's physicochemical properties and, consequently, its biological function.[3]

In 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea, the two key substituents are the cyclohexyl group and the morpholinoethyl group. While the latter often enhances solubility and provides specific hydrogen bonding opportunities, the cyclohexyl group plays a distinct and crucial role in modulating the molecule's interaction with its biological targets. This guide will specifically elucidate the multifaceted contributions of this non-aromatic, cyclic alkyl group.

Physicochemical Contributions of the Cyclohexyl Group

The cyclohexyl group imparts a unique set of properties that differentiate it from both linear alkyl chains and aromatic rings.[4] Understanding these is essential to appreciating its role in drug design.

Lipophilicity and Its Implications

The cyclohexyl group is inherently non-polar and significantly increases the lipophilicity of a molecule.[5] This property, often quantified by the partition coefficient (log P), is critical for a drug's ability to cross biological membranes and reach its target.[6] However, a delicate balance is required, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.[7]

Three-Dimensionality and Steric Influence

Unlike flat aromatic rings, the cyclohexyl group is three-dimensional, predominantly adopting a stable "chair" conformation.[5] This 3D structure has several important consequences:

-

Enhanced Target Binding: Its defined shape allows for more extensive contact points with a protein's binding pocket compared to a flat phenyl group.[4]

-

Conformational Rigidity: By replacing a flexible alkyl chain, the cyclohexyl group can reduce the entropic penalty upon binding, potentially leading to higher affinity.[4]

-

Steric Shielding: The bulk of the cyclohexyl group can prevent the molecule from fitting into the active sites of off-target proteins, thereby improving selectivity.

The cyclohexyl group can also be considered a bioisostere—a substituent with similar physical or chemical properties—for other groups like tert-butyl or phenyl, offering a unique combination of size and shape that can be advantageous for binding to specific protein pockets.[4][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on their substitution patterns.[3][9][10] While the specific target of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea dictates the precise nature of its interactions, general principles of SAR can illuminate the role of the cyclohexyl group.

The Importance of Hydrophobic and van der Waals Interactions

The primary contribution of the cyclohexyl group to binding affinity is through hydrophobic and van der Waals interactions. Many enzyme active sites and receptor binding pockets contain hydrophobic regions lined with non-polar amino acid residues. The cyclohexyl group is well-suited to occupy these pockets, displacing water molecules and forming favorable interactions.

Comparative Analysis with Other Substituents

To understand the unique contribution of the cyclohexyl group, it is useful to compare it with other possible substituents at the same position.

Table 1: Comparative Impact of N1-Substituents on Thiourea Activity (Hypothetical)

| N1-Substituent | Expected Impact on Activity | Rationale |